1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate

Fluoroquinolone antibiotics Nucleophilic aromatic substitution Regioselective synthesis

CAS 1400644-66-7 is the critical 2,3-difluoro-6-nitrophenyl malonate diester for levofloxacin key intermediate (R)-1-(2,3-difluoro-6-nitrophenoxy)propan-2-ol synthesis. This precise regioisomer is non-negotiable; alternative substitution patterns (e.g., 2,4- or 2,6-difluoro) yield incompatible SNAr products. The malonate handle enables alkylation/decarboxylation to fluorinated nitroaromatic carboxylic acids for SAR libraries. 98% purity reduces impurity-derived side reactions in reductive amination and cyclization. Not substitution-compatible.

Molecular Formula C11H9F2NO6
Molecular Weight 289.19 g/mol
CAS No. 1400644-66-7
Cat. No. B1458172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate
CAS1400644-66-7
Molecular FormulaC11H9F2NO6
Molecular Weight289.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=CC(=C1F)F)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C11H9F2NO6/c1-19-10(15)8(11(16)20-2)7-6(14(17)18)4-3-5(12)9(7)13/h3-4,8H,1-2H3
InChIKeyYABKWQZPQCSBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS 1400644-66-7) – Key Chemical Identifier and Baseline Procurement Data


1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS 1400644-66-7), also referred to as dimethyl 2-(2,3-difluoro-6-nitrophenyl)malonate, is a synthetic aromatic malonate diester bearing a 2,3-difluoro-6-nitrophenyl moiety . The compound has a molecular formula of C₁₁H₉F₂NO₆ and a molecular weight of 289.19 g/mol . It is classified as a fluorinated nitroaromatic building block and is offered at 98% purity by commercial suppliers, with storage recommended at 2–8°C under sealed, dry conditions . This compound serves as a synthetic intermediate in pharmaceutical research, particularly in the preparation of fluorinated heterocycles and active pharmaceutical ingredients (APIs) that require electron-withdrawing aromatic substitution patterns .

Why Generic Substitution of 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate Fails: Substitution Pattern Determines Synthetic Utility


Generic substitution of fluorinated nitrophenyl malonates is not feasible due to the critical dependence of both reactivity and downstream synthetic outcomes on the precise regioisomeric substitution pattern on the aromatic ring [1]. The 2,3-difluoro-6-nitro substitution arrangement imparts a distinct electronic environment that governs nucleophilic aromatic substitution (SNAr) regioselectivity and the stability of intermediates . Alternative regioisomers, such as the 2,4-difluoro-4-nitrophenyl or 2,6-difluoro-4-nitrophenyl malonates, exhibit different fluoride displacement propensities and yield different products when subjected to the same synthetic protocols. For example, in the synthesis of levofloxacin intermediates, the 2,3-difluoro-6-nitrophenyl scaffold is specifically required for the formation of (R)-1-(2,3-difluoro-6-nitrophenoxy)propan-2-ol, a key intermediate that cannot be obtained from regioisomeric malonates [2]. Thus, procurement of the exact CAS 1400644-66-7 compound is non-negotiable for synthetic routes that rely on this specific regioisomer.

Quantitative Differentiation Evidence for 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS 1400644-66-7) vs. Closest Analogs


Regioisomeric Differentiation: 2,3-Difluoro-6-nitro vs. 2,6-Difluoro-4-nitro Substitution Pattern

The target compound features a 2,3-difluoro-6-nitro substitution pattern on the phenyl ring, which is structurally distinct from the 2,6-difluoro-4-nitrophenyl motif commonly found in flurbiprofen-related intermediates . In the synthesis of levofloxacin, the 2,3-difluoro-6-nitrophenyl scaffold is specifically utilized to prepare (R)-1-(2,3-difluoro-6-nitrophenoxy)propan-2-ol, whereas the 2,6-difluoro-4-nitrophenyl regioisomer would yield a different SNAr product incompatible with the levofloxacin core [1].

Fluoroquinolone antibiotics Nucleophilic aromatic substitution Regioselective synthesis

Ester Group Differentiation: Dimethyl Malonate vs. Diethyl Malonate Reactivity and Purification Characteristics

The target compound is a dimethyl ester (methyl malonate derivative) with molecular weight 289.19 g/mol, whereas the corresponding diethyl ester analog would have a molecular weight of 317.24 g/mol . The methyl ester variant offers lower molecular weight and potentially higher volatility for GC-MS analysis, as well as different retention characteristics in HPLC purification compared to diethyl ester analogs .

Synthetic methodology Transesterification Chromatographic purification

Commercial Purity and Quality Control: 98% Purity Specification with Validated Analytical Parameters

The target compound is commercially available with a purity specification of 98% (Cat. No. CS-0777998), validated by standard analytical methods . In comparison, structurally related 2,3-difluoro-6-nitrophenyl derivatives (e.g., 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, CAS 121247-16-3) are typically offered at 95% purity .

Quality assurance HPLC purity Pharmaceutical intermediate procurement

Aromatic Nitro Group Reactivity: Electron-Withdrawing Capacity in SNAr vs. Non-Nitrated Analogs

The 6-nitro group on the phenyl ring serves as a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at the fluorine-bearing positions [1]. In the levofloxacin synthetic pathway, the 2,3-difluoro-6-nitrophenyl scaffold undergoes selective fluoride displacement with sodium methoxide to yield 1-(2-fluoro-3-methoxy-6-nitrophenyl) intermediates, a transformation that is not possible with non-nitrated difluorophenyl malonates lacking the nitro group activation [2].

Nucleophilic aromatic substitution SNAr Aromatic fluorine displacement

Procurement-Relevant Application Scenarios for 1,3-Dimethyl 2-(2,3-difluoro-6-nitrophenyl)propanedioate (CAS 1400644-66-7)


Synthesis of Fluoroquinolone Antibiotic Intermediates (Levofloxacin Pathway)

CAS 1400644-66-7 serves as a key building block in the preparation of (R)-1-(2,3-difluoro-6-nitrophenoxy)propan-2-ol, an essential intermediate in levofloxacin synthesis [1]. The 2,3-difluoro-6-nitro substitution pattern is specifically required for the regioselective SNAr reaction that installs the oxygen linkage to the propan-2-ol moiety. Procurement of the correct regioisomer is critical, as alternative 2,6-difluoro-4-nitro malonates lead to different SNAr products incompatible with the levofloxacin core structure.

Medicinal Chemistry Scaffold Diversification via Malonate Alkylation and Decarboxylation

The malonate moiety in CAS 1400644-66-7 provides a versatile handle for alkylation and subsequent decarboxylation to generate α-substituted 2,3-difluoro-6-nitrophenylacetic acid derivatives . This synthetic sequence enables access to a library of fluorinated nitroaromatic carboxylic acids for structure-activity relationship (SAR) studies. The dimethyl ester form offers practical advantages in purification and analysis compared to diethyl ester analogs, with lower molecular weight and distinct chromatographic behavior.

Fluorinated Heterocycle Synthesis via Nitro Group Reduction and Cyclization

The nitro group in CAS 1400644-66-7 can be reduced to the corresponding aniline, enabling cyclization reactions to form fluorinated benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles . The 2,3-difluoro substitution pattern influences the electronic properties of the resulting heterocycles, affecting their physicochemical parameters and potential biological activity. The 98% purity specification of this compound reduces the risk of impurity-derived side reactions during reductive amination and cyclization steps.

Antibacterial and Antitubercular Lead Optimization Programs

Derivatives prepared from the 2,3-difluoro-6-nitrophenyl scaffold have demonstrated activity against mycobacterial arylamine N-acetyltransferase (NAT), an enzyme essential for Mycobacterium tuberculosis intracellular survival . The electron-withdrawing nitro group, in combination with the lipophilicity-enhancing fluorine atoms (XLogP3 1.9 for the parent malonate), contributes to membrane permeability and target engagement. Procurement of CAS 1400644-66-7 with consistent 98% purity ensures reproducible SAR data generation in these programs.

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